2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole
CAS No.: 7025-32-3
Cat. No.: VC5968955
Molecular Formula: C15H9ClN2S
Molecular Weight: 284.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7025-32-3 |
|---|---|
| Molecular Formula | C15H9ClN2S |
| Molecular Weight | 284.76 |
| IUPAC Name | 2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole |
| Standard InChI | InChI=1S/C15H9ClN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h1-9H |
| Standard InChI Key | POOOQPHNOURAEX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(4-chlorophenyl)imidazo[2,1-b] benzothiazole, reflects its fused bicyclic system comprising a benzothiazole moiety (six-membered benzene fused to five-membered thiazole) and an imidazole ring. The 4-chlorophenyl group at position 2 introduces steric and electronic modulation critical for biological interactions .
Structural Descriptors
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Molecular Formula: C₁₅H₉ClN₂S
The planar fused-ring system enables π-π stacking interactions, while the chloro substituent enhances lipophilicity (ClogP ≈ 3.2), influencing membrane permeability.
Physicochemical Properties
Key properties derived from computational models and experimental data:
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry |
| Aqueous Solubility | <0.1 mg/mL (25°C) | Shake-flask method |
| LogP (Octanol-Water) | 3.45 ± 0.12 | HPLC-derived |
| pKa | 4.8 (imidazole NH) | Potentiometric titration |
The low solubility profile necessitates salt formation (e.g., hydrobromide, MW 365.67 g/mol) or nanoformulation for in vivo studies.
Synthetic Methodologies
Process Optimization
Critical parameters affecting yield:
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Temperature: 80–100°C for cyclization (lower temps favor byproduct formation)
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Catalyst Load: 5 mol% Pd(OAc)₂ achieves 70% coupling efficiency
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Solvent System: DMF:H₂O (4:1) enhances solubility of aromatic intermediates
Scale-up challenges include palladium removal (residual <10 ppm) and exothermic reaction control.
Biological Activity Profile
Antimicrobial Potency
Against Gram-positive pathogens (MIC values):
Mechanistic studies suggest disruption of cell wall biosynthesis via penicillin-binding protein inhibition .
Anticancer Screening
Preliminary data against NCI-60 cell lines:
| Cell Line | GI₅₀ (µM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Topoisomerase IIα |
| A549 (Lung) | 18.7 | EGFR Phosphorylation |
Apoptosis induction (Annexin V assay): 34% at 20 µM in HeLa cells.
Pharmacological Development Challenges
ADME-Tox Considerations
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Metabolic Stability: Hepatic microsomal t₁/₂ = 28 min (CYP3A4-mediated oxidation)
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hERG Inhibition: IC₅₀ = 1.8 µM (cardiotoxicity risk)
Formulation Strategies
To address poor bioavailability:
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Hydrobromide Salt: Solubility increases to 2.3 mg/mL in PBS (pH 7.4)
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Liposomal Encapsulation: 150 nm particles achieve 22% tumor accumulation in murine models
Future Research Trajectories
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Target Identification: CRISPR-Cas9 screens to map molecular targets
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Prodrug Design: Phosphate esters for enhanced aqueous solubility
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Combination Therapy: Synergy studies with DNA crosslinking agents
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